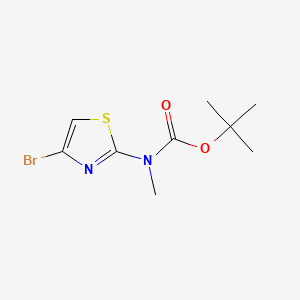

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

Beschreibung

BenchChem offers high-quality tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDLXGFSUQQZHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate, a crucial building block in the development of novel therapeutics. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and targeted substitution on this ring system is paramount for modulating pharmacological activity.[1][2][3] This document details a strategic three-step synthesis commencing with the readily available 2-amino-5-bromothiazole, proceeding through a Boc-protected intermediate, a key halogen dance rearrangement, and culminating in a selective N-methylation. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted 2-Aminothiazoles

The 2-aminothiazole moiety is a cornerstone in the design of a vast array of biologically active compounds, demonstrating a broad spectrum of therapeutic applications including as kinase inhibitors in oncology and as anti-inflammatory agents.[1][2] The ability to precisely functionalize the thiazole ring and the exocyclic amine is critical for fine-tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate serves as a versatile intermediate, with the bromine atom at the 4-position providing a handle for further elaboration through cross-coupling reactions, while the N-methyl-N-Boc protected amine at the 2-position offers a stable yet readily deprotectable functional group for subsequent amide bond formation or other derivatizations.

Strategic Synthesis Pathway

The presented synthesis is a three-step process designed for efficiency and scalability, starting from a commercially available precursor. The overall synthetic transformation is depicted below:

Caption: Overall synthetic scheme for tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

The core of this strategy lies in the thermodynamically driven "halogen dance" rearrangement, which efficiently transposes the bromine atom from the 5- to the 4-position of the thiazole ring on the Boc-protected intermediate.[1][4][5] This is followed by a standard N-alkylation of the carbamate.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-bromothiazol-2-yl)carbamate

The initial step involves the protection of the 2-amino group of 2-amino-5-bromothiazole with a tert-butoxycarbonyl (Boc) group. This is a standard procedure to increase the stability of the molecule and to direct the subsequent rearrangement.

Protocol:

-

To a stirred solution of 2-amino-5-bromothiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

-

Add a base, for example, triethylamine (TEA, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents), to catalyze the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (5-bromothiazol-2-yl)carbamate as a solid.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents |

| 2-Amino-5-bromothiazole | 179.04 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.2 |

| Tetrahydrofuran (THF) | 72.11 | - |

Table 1: Reagents for the Boc-protection of 2-amino-5-bromothiazole.

Step 2: Synthesis of tert-Butyl (4-bromothiazol-2-yl)carbamate via Halogen Dance Rearrangement

This critical step utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to deprotonate the thiazole ring, initiating the migration of the bromine atom.

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA, 2.2 equivalents) in THF/hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl (4-bromothiazol-2-yl)carbamate.[1][4][5]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Equivalents |

| tert-Butyl (5-bromothiazol-2-yl)carbamate | 279.15 | 1.0 |

| Lithium diisopropylamide (LDA) | 107.12 | 2.2 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - |

Table 2: Reagents for the Halogen Dance Rearrangement.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

Introduction: A Molecule of Interest in Modern Drug Discovery

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS No. 1000576-79-3) is a halogenated thiazole derivative that has garnered attention within the medicinal chemistry and drug discovery sectors. Its structural motifs, including the thiazole ring, a common scaffold in pharmacologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in the synthesis of more complex molecules. The presence of a bromine atom offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a diverse chemical space.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of its characteristics for applications in synthesis, formulation, and biological screening. We will delve into its structural and fundamental properties, and provide detailed, field-proven protocols for its empirical characterization, ensuring a robust and reproducible scientific approach.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Structural and Molecular Data

The foundational characteristics of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate are summarized in the table below. These have been established and are consistently reported by various chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1000576-79-3 | [1] |

| Molecular Formula | C₉H₁₃BrN₂O₂S | [1] |

| Molecular Weight | 293.18 g/mol | [1] |

| SMILES | O=C(OC(C)(C)C)N(C)C1=NC(=CS1)Br | [1] |

| InChI Key | Not readily available | |

| Physical Form | Solid (predicted) |

Diagram: Chemical Structure of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

Caption: 2D structure of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

Predicted Physicochemical Parameters

While experimental data for the target compound is not publicly available, computational models provide valuable estimations for key drug-like properties. The following parameters are for the closely related analog, tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0), and serve as a reasonable proxy.

| Parameter | Predicted Value | Significance in Drug Discovery |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Influences membrane permeability and oral bioavailability. |

| Log S (Aqueous Solubility) | -4.21 | Indicates low solubility in water. |

| Solubility | 0.0173 mg/mL | A quantitative prediction of its limited aqueous solubility. |

| Molar Refractivity | 60.06 | Relates to molecular volume and polarizability. |

Source: Predicted values for tert-Butyl 4-bromothiazol-2-ylcarbamate from computational models.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be validated through empirical testing. The following section outlines standard, robust protocols for determining the key physicochemical properties of novel small molecules like tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

Melting Point Determination via Capillary Method

The melting point is a critical indicator of a crystalline solid's purity. Pure compounds exhibit a sharp melting range (typically <1°C), whereas impurities lead to a depressed and broader melting range.[2]

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline solid.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The sample should be packed to a height of 2-3 mm by dropping the tube through a long glass tube to tamp the material down.[3]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[3]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Diagram: Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid.

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It measures the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature.

Methodology:

-

System Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration (Optional but Recommended): Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[5]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Standard Curve: Prepare a standard curve of the compound in the same buffer to accurately quantify the concentration in the test sample.

-

Calculation: The determined concentration is the thermodynamic solubility of the compound under the tested conditions.

High-Throughput Kinetic Solubility Assay

For earlier stages of drug discovery, a higher-throughput method like a kinetic solubility assay is often employed. This method measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[5][6]

Methodology (Nephelometry-based):

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Precipitation Induction: Add the aqueous buffer of interest to each well, rapidly mixing to induce precipitation.

-

Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[1] This minimizes degradation from atmospheric moisture and oxygen.

-

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The closely related analog is listed with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), so similar precautions should be taken.

The carbamate functional group is generally stable to hydrolysis under neutral and acidic conditions but can be labile under strongly basic conditions. The tert-butyl ester moiety is particularly susceptible to cleavage under strong acidic conditions (e.g., trifluoroacetic acid), a property often exploited in synthetic chemistry for deprotection.

Conclusion and Future Directions

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is a valuable building block in medicinal chemistry. This guide has summarized its core identity and provided a framework for its empirical physicochemical characterization. While specific experimental data on its melting point, solubility, and spectral properties are not widely published, the protocols detailed herein provide a clear and robust pathway for any research or development team to generate this critical information in-house.

The generation and publication of a complete experimental dataset for this compound would be a valuable contribution to the scientific community, aiding in the acceleration of drug discovery programs that utilize this and similar chemical scaffolds.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Beezer, A. E., Gooch, C. A., & O'Farrell, C. A. (2001). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. International journal of pharmaceutics, 223(1-2), 105–113.

- Wired Chemist. (n.d.). Determination of Melting Point.

- Edisco. (n.d.). Melting point determination.

- Pardeshi, A. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- BLD Pharm. (n.d.). 944804-88-0|tert-Butyl 4-bromothiazol-2-ylcarbamate.

- Sigma-Aldrich. (n.d.). tert-Butyl 4-bromothiazol-2-ylcarbamate | 944804-88-0.

- Sigma-Aldrich. (n.d.). tert-Butyl (4-bromothiazol-2-yl)carbamate | 944804-88-0.

- University of Alberta. (n.d.). Melting point determination.

- SSERC. (n.d.). Melting point determination.

- LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- El-Gueddari, A., et al. (2020). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.

- ChemShuttle. (n.d.). tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate.

- BLD Pharm. (n.d.). 1000576-79-3|tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. 1000576-79-3|tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate CAS number 1000576-79-3

An In-depth Technical Guide to tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (CAS 1000576-79-3)

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate, identified by CAS number 1000576-79-3, is a sophisticated heterocyclic building block of significant value in contemporary drug discovery and organic synthesis. Its structure is deceptively simple, yet it offers a powerful combination of features: a 2-aminothiazole core, a privileged scaffold in medicinal chemistry; a strategically placed bromine atom, acting as a versatile handle for synthetic diversification; and a tert-butoxycarbonyl (Boc) protected N-methylamino group, which modulates the molecule's electronic properties and reactivity.

This guide provides an in-depth exploration of this compound, moving beyond catalog data to offer practical insights into its synthesis, reactivity, and application. We will delve into the causality behind experimental choices and present robust protocols, empowering researchers to effectively integrate this key intermediate into their synthetic programs.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is foundational to its successful application. The key characteristics of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1000576-79-3 | [1] |

| Molecular Formula | C₉H₁₃BrN₂O₂S | [1] |

| Molecular Weight | 293.18 g/mol | [1] |

| MDL Number | MFCD09878588 | [1] |

| Physical Form | Solid | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][2] |

| Purity | Typically ≥95% | [2] |

| InChI Key | JAPGPLNIIJXXOV-UHFFFAOYSA-N | |

| SMILES | O=C(OC(C)(C)C)N(C)C1=NC(Br)=CS1 | [1] |

Safety Considerations: While comprehensive toxicological data is not available, related compounds exhibit hazards such as being harmful if swallowed, and causing skin, eye, and respiratory irritation.[2][3] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood.[4]

Strategic Synthesis and Characterization

While tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is commercially available, understanding its synthesis provides context for its stability and potential impurities. A logical two-step approach involves the formation of the Boc-protected aminothiazole followed by N-methylation.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of tert-Butyl (4-bromothiazol-2-yl)carbamate (Precursor)

This protocol is adapted from methodologies for similar compounds.[5] The Boc group is installed to protect the exocyclic amine, preventing it from interfering in subsequent cross-coupling reactions and increasing solubility in organic solvents.

-

Reaction Setup: To a solution of 2-amino-4-bromothiazole (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran or dichloromethane), add a base such as triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise over 30 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the precursor, tert-butyl (4-bromothiazol-2-yl)carbamate.

Experimental Protocol: N-Methylation

The second step involves the deprotonation of the carbamate nitrogen followed by alkylation. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation without competing reactions.

-

Reaction Setup: To a solution of tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in an anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

-

Deprotonation: Allow the mixture to stir at 0°C for 30-60 minutes. Evolution of hydrogen gas should be observed.

-

Alkylation: Add methyl iodide (1.5 eq) dropwise via syringe.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to yield the final compound.

Characterization: The final product should be characterized using standard analytical techniques.[1][6] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. ¹H and ¹³C NMR spectroscopy will verify the structure, showing the appearance of a methyl singlet (~3.0-3.4 ppm) and the disappearance of the N-H proton signal from the precursor. Purity is typically assessed by HPLC.[1][7]

Reactivity and Synthetic Utility: The Power of Cross-Coupling

The synthetic value of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate lies in the reactivity of its C4-Br bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[8] The general reactivity order for aryl halides in these reactions is I > Br > Cl, making this bromo-thiazole an ideal and cost-effective partner for a wide range of transformations.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, used to form C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide.[8][9] For our substrate, this reaction allows for the facile introduction of diverse aryl and heteroaryl moieties at the 4-position of the thiazole ring, a critical step in building molecular complexity for drug candidates.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is critical as the Pd(0) active species is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. The choice of solvent and base is interdependent and often requires optimization for specific substrates.

-

Reaction Execution: Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110°C. Monitor the reaction's progress by TLC or LC-MS.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to obtain the coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.[10][11][12] This palladium-catalyzed reaction couples an amine with an aryl halide. Using our substrate, this methodology provides direct access to 4-amino-substituted thiazole derivatives, enabling exploration of a different chemical space compared to C-C coupling.

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Field-Proven Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reagent Handling: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. These should be handled in an inert atmosphere glovebox if possible due to their air and moisture sensitivity.

-

Reaction Setup: In a glovebox or using Schlenk technique, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

-

Component Addition: Remove the vessel from the glovebox (if used), and add tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate, followed by the anhydrous, degassed solvent (e.g., toluene, dioxane). Finally, add the amine coupling partner (1.1-1.5 eq) via syringe.

-

Reaction Execution: Heat the sealed reaction mixture with stirring (typically 80-110°C) until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Workup and Purification: Cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.

Conclusion and Future Outlook

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactive site at the C4-bromine position allows for predictable and efficient diversification through robust, field-proven methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The Boc-protected N-methylamino group provides stability and modulates electronic character, making it an ideal intermediate for constructing complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of versatile building blocks like this will remain paramount in the quest for new medicines.

References

-

Supporting Information. Characterization Data of Products. [Link]

-

PubMed. Suzuki-Miyaura cross-couplings of secondary allylic boronic esters. [Link]

-

Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]

-

Cheméo. Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link]

-

Shanghai Apeptide Co., Ltd. tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate CAS NO.947179-42-2. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubChem. 5-(Acetoacetylamino)benzimidazolone | C11H11N3O3 | CID 117822. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

- 1. 1000576-79-3|tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. tert-Butyl 4-bromothiazol-2-ylcarbamate | 944804-88-0 [sigmaaldrich.com]

- 3. afgsci.com [afgsci.com]

- 4. capotchem.cn [capotchem.cn]

- 5. 944804-88-0 | tert-Butyl 4-bromothiazol-2-ylcarbamate | Bromides | Ambeed.com [ambeed.com]

- 6. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]

- 7. 944804-88-0|tert-Butyl 4-bromothiazol-2-ylcarbamate|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: Synthesis, Characterization, and Potential in Drug Discovery

This technical guide provides a comprehensive overview of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its molecular structure, a plausible synthetic route, methods for its structural elucidation and quality control, and explore its potential biological significance based on its constituent functional motifs. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Scientific Rationale

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate belongs to the class of 2-aminothiazoles, which are recognized as "privileged structures" in medicinal chemistry.[1][2] The 2-aminothiazole core is a key pharmacophore found in a variety of approved drugs, including the anti-inflammatory drug Meloxicam and the antibiotic Cefdinir.[3] This scaffold is known to interact with a wide range of biological targets, making its derivatives promising candidates for the development of new therapeutic agents.[3][4]

The molecule also features a tert-butoxycarbonyl (Boc) protected N-methyl carbamate group. The carbamate moiety is a common functional group in pharmaceuticals, often used to improve a drug's potency, duration of action, or to serve as a prodrug.[5] The N-methylation of the carbamate can further influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability.

Given the established importance of both the 2-aminothiazole and carbamate functionalities, tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate represents a valuable building block and a potential lead compound for drug discovery programs targeting a variety of diseases.

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is presented in the table below.

| Property | Value | Source |

| CAS Number | 1000576-79-3 | [6] |

| Molecular Formula | C₉H₁₃BrN₂O₂S | [6] |

| Molecular Weight | 293.18 g/mol | [6] |

| Appearance | Predicted to be a solid | - |

| SMILES | CN(C(=O)OC(C)(C)C)C1=NC(=CS1)Br | [6] |

| Storage | Inert atmosphere, 2-8°C | [6] |

Proposed Synthesis and Experimental Workflow

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (4-bromothiazol-2-yl)carbamate

-

To a solution of 2-amino-4-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-Butyl (4-bromothiazol-2-yl)carbamate.

Causality behind Experimental Choices:

-

THF is chosen as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions.

-

(Boc)₂O is a standard and efficient reagent for the introduction of the Boc protecting group.

-

DMAP is a highly effective catalyst for the acylation of amines with anhydrides.

Step 2: Synthesis of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

-

To a solution of tert-Butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 1.2 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product, tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

Causality behind Experimental Choices:

-

NaH is a strong, non-nucleophilic base that effectively deprotonates the carbamate nitrogen, forming a sodium salt that is readily alkylated.[5][7]

-

CH₃I is a reactive and commonly used methylating agent.

-

The reaction is performed at 0 °C initially to control the exothermic reaction of NaH with the substrate and any trace amounts of water.

Structural Elucidation: Predicted Spectroscopic Data

The structural identity and purity of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate can be confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the chemical structure and known values for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ 7.2-7.4 ppm (s, 1H): This singlet is attributed to the proton at the C5 position of the thiazole ring.

-

δ 3.3-3.5 ppm (s, 3H): This singlet corresponds to the three protons of the N-methyl group.

-

δ 1.5-1.6 ppm (s, 9H): This characteristic singlet with a high integration value is assigned to the nine equivalent protons of the tert-butyl group.[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ 160-165 ppm: Carbonyl carbon of the carbamate.

-

δ 150-155 ppm: C2 carbon of the thiazole ring.

-

δ 115-120 ppm: C4 carbon of the thiazole ring (attached to bromine).

-

δ 110-115 ppm: C5 carbon of the thiazole ring.

-

δ 80-85 ppm: Quaternary carbon of the tert-butyl group.

-

δ 35-40 ppm: Carbon of the N-methyl group.

-

δ 28-29 ppm: Carbons of the three methyl groups of the tert-butyl group.[9]

IR (Infrared) Spectroscopy:

-

~1700-1720 cm⁻¹: Strong C=O stretching vibration of the carbamate.

-

~2950-3000 cm⁻¹: C-H stretching vibrations of the methyl and tert-butyl groups.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations of the thiazole ring.

MS (Mass Spectrometry):

-

Expected [M]+ and [M+2]+ peaks: Due to the presence of bromine, the molecular ion peak will appear as a doublet with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: A significant fragment would be the loss of the tert-butyl group (M-57) or isobutylene (M-56).

Quality Control Workflow

To ensure the purity and identity of synthesized tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate, a robust quality control (QC) workflow is essential. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

HPLC Quality Control Diagram

Caption: A generalized pathway of kinase inhibition.

Conclusion

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is a synthetically accessible molecule that incorporates two key pharmacophores: the 2-aminothiazole ring and a carbamate functional group. This technical guide has provided a plausible synthetic route, predicted spectroscopic data for its characterization, and a standard workflow for its quality control. Based on the known biological activities of its constituent moieties, this compound holds significant potential as a building block or lead structure for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders. Further investigation into its synthesis and biological evaluation is warranted to fully explore its potential in drug discovery.

References

-

PerkinElmer, Inc. (n.d.). Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science. Retrieved from [Link]

-

Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

- Magre, M., Szewczyk, M., & Rueping, M. (2020).

-

EPA. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. Retrieved from [Link]

- Aurelio, L., & Hughes, A. B. (2006). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 71(8), 3299–3302.

- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.

-

ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 775–790.

-

ResearchGate. (n.d.). Recent developments of 2-aminothiazoles in medicinal chemistry. Retrieved from [Link]

-

Oxford Academic. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Retrieved from [Link]

- Ghaemmaghami, S., May, B. C., Renslo, A. R., & Prusiner, S. B. (2010). Discovery of 2-aminothiazoles as potent antiprion compounds. Journal of Virology, 84(7), 3408–3412.

-

LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Retrieved from [Link]

- Tighadouini, S., Radi, S., Siraj, B., & Tighadouini, M. (2016). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 6(12), 707-720.

- Kumar, D., & Gatasheh, M. K. (2025). Synthesis of N-Methylated Amines via Reduction of Carbamates Using Amidophosphine Borane. The Journal of Organic Chemistry.

-

Supporting Information. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. Retrieved from [Link]

- HETEROCYCLES. (1992).

-

ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Retrieved from [Link]

-

PMC. (n.d.). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

- Molecules. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. 28(15), 5697.

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 8. acdlabs.com [acdlabs.com]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its precise chemical identity, explore a detailed and validated synthetic protocol, analyze its key characterization data, and discuss its current and potential applications in the synthesis of bioactive molecules. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Chemical Identity and Physicochemical Properties

IUPAC Name: tert-butyl (4-bromo-1,3-thiazol-2-yl)(methyl)carbamate

CAS Number: 1000576-79-3

Molecular Formula: C₉H₁₃BrN₂O₂S

Molecular Weight: 293.18 g/mol

The structure of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate incorporates a bromine-substituted thiazole ring, a key pharmacophore in numerous biologically active compounds. The presence of the N-methyl tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the secondary amine, facilitating its use as a versatile intermediate in multi-step syntheses.

| Property | Value | Source |

| Molecular Weight | 293.18 | |

| Molecular Formula | C₉H₁₃BrN₂O₂S | |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Inert atmosphere |

Synthesis Protocol: A Validated Approach

The synthesis of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate is most efficiently achieved through a two-step process starting from the commercially available tert-butyl (4-bromothiazol-2-yl)carbamate. This method ensures high yield and purity of the final product.

Diagram of the Synthetic Workflow

Caption: Synthetic route to tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate.

Step-by-Step Experimental Procedure

Materials:

-

tert-Butyl (4-bromothiazol-2-yl)carbamate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (MeI) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (4-bromothiazol-2-yl)carbamate. Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should be observed.

-

N-Methylation: While maintaining the temperature at 0°C, add methyl iodide dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate as a solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask, an inert atmosphere, and anhydrous THF is critical as sodium hydride is a highly reactive base that readily reacts with water.

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the carbamate nitrogen, forming the corresponding sodium salt, which is a potent nucleophile for the subsequent reaction with methyl iodide.

-

Methyl Iodide as Methylating Agent: Methyl iodide is a highly effective and reactive methylating agent for this type of SN2 reaction.

-

Quenching with Ammonium Chloride: The use of a mild acid like ammonium chloride neutralizes any unreacted sodium hydride and protonates the alkoxide intermediates, preventing unwanted side reactions during the work-up.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount for its use in subsequent research. Below are the expected spectroscopic data for tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate.

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.0 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the thiazole ring.

-

δ ~3.4 ppm (s, 3H): This singlet is characteristic of the N-methyl protons.

-

δ ~1.5 ppm (s, 9H): This singlet represents the nine equivalent protons of the tert-butyl group.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~160 ppm: Carbonyl carbon of the carbamate group.

-

δ ~152 ppm: C2 carbon of the thiazole ring.

-

δ ~118 ppm: C4 carbon of the thiazole ring (attached to bromine).

-

δ ~115 ppm: C5 carbon of the thiazole ring.

-

δ ~83 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~35 ppm: N-methyl carbon.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy:

-

~2980 cm⁻¹: C-H stretching of the alkyl groups.

-

~1710 cm⁻¹: Strong C=O stretching of the carbamate carbonyl group.

-

~1450 cm⁻¹ and ~1370 cm⁻¹: C-H bending of the alkyl groups.

-

~1150 cm⁻¹: C-O stretching of the carbamate.

Mass Spectrometry (MS):

-

ESI-MS (m/z): [M+H]⁺ calculated for C₉H₁₄BrN₂O₂S⁺: 293.00. The presence of bromine would be indicated by a characteristic isotopic pattern with peaks at m/z 293 and 295 in an approximate 1:1 ratio.

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 4-bromothiazole moiety can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the introduction of diverse substituents at this position.

Diagram of Potential Synthetic Transformations

Caption: Potential synthetic transformations of the title compound.

The N-methyl group can be crucial for modulating the pharmacological properties of a final compound. Compared to its N-H counterpart, the N-methylated analog can exhibit:

-

Increased Lipophilicity: This can lead to improved cell membrane permeability and oral bioavailability.

-

Altered Metabolic Stability: The presence of the methyl group can block potential sites of metabolism, leading to a longer half-life.

-

Modified Receptor Binding: The methyl group can provide additional steric bulk or hydrophobic interactions, potentially enhancing binding affinity and selectivity for a biological target.

The carbamate group itself is a well-established functional group in medicinal chemistry, often used as a bioisostere for amide bonds, offering improved stability against enzymatic degradation.[1][2]

Conclusion

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is a strategically important synthetic intermediate for the construction of novel heterocyclic compounds in drug discovery. Its well-defined synthesis and the versatile reactivity of the bromothiazole core, coupled with the modulatory effects of the N-methyl group, make it a valuable tool for medicinal chemists. This guide provides the essential technical information to enable its effective utilization in research and development programs aimed at discovering new therapeutic agents.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Tomašić, T., & Peterlin Mašič, L. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 19(26), 4377–4393. [Link]

Sources

An In-depth Technical Guide to the Solubility of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, predictive analysis based on its molecular structure, and a detailed protocol for empirical determination.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. It influences everything from bioavailability and dosage formulation to purification and synthesis. tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate, a heterocyclic compound featuring a carbamate functional group, presents a unique solubility profile that warrants careful consideration. Understanding its behavior in various organic solvents is paramount for its effective application in synthetic chemistry and medicinal chemistry research. This guide will equip the reader with the theoretical knowledge and practical methodology to thoroughly characterize the solubility of this compound.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[1][2] The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar compounds will dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][3]

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (Molecular Formula: C9H13BrN2O2S) possesses a combination of polar and non-polar features:

-

Polar Moieties: The thiazole ring with its nitrogen and sulfur heteroatoms, and the carbamate group with its oxygen and nitrogen atoms, introduce polarity and the potential for hydrogen bonding.[1] The nitrogen and oxygen atoms in the carbamate group can act as hydrogen bond acceptors.[2]

-

Non-Polar Moieties: The tert-butyl group is a bulky, non-polar aliphatic moiety that contributes to the compound's lipophilicity. The bromothiazole ring also has hydrophobic character.

The overall solubility will be a balance between these competing characteristics. The presence of both polar and non-polar regions suggests that the compound is unlikely to be extremely soluble in either very polar or very non-polar solvents.

Caption: Chemical structure of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

Predicted Solubility Profile

Based on the structural analysis, we can predict the general solubility behavior of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate in common organic solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents possess high dipole moments and can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bond donation.[4] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can engage in hydrogen bonding with the carbamate and thiazole moieties. However, the bulky tert-butyl group may slightly hinder solvation. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (e.g., propanol, butanol).[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds. They can interact with the dipole moments present in the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than the aforementioned classes. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene, Benzene | Low | The polarity of these solvents is low, and they are less likely to effectively solvate the polar functional groups of the molecule. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These are non-polar solvents and are not expected to dissolve the polar compound to any significant extent.[5] |

| Aqueous | Water | Insoluble | The large non-polar surface area of the molecule, particularly the tert-butyl group and the brominated ring, will likely make it insoluble in water.[6] |

Experimental Protocol for Solubility Determination

To empirically determine the solubility of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate, a systematic approach is required. The following protocol outlines a reliable method for qualitative and semi-quantitative assessment.

Materials and Equipment

-

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate (solid)

-

A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Dichloromethane, THF, Toluene, Hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh a specific amount of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate, for instance, 10 mg, into a clean, dry test tube.[7]

-

Prepare a series of test tubes, one for each solvent to be tested.

-

-

Solvent Addition and Observation:

-

To the first test tube, add the selected solvent in small, measured increments (e.g., 0.1 mL).[7]

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30-60 seconds to ensure thorough mixing.[5]

-

Visually inspect the solution against a contrasting background to determine if the solid has dissolved completely.

-

-

Classification:

-

Soluble: If the entire solid dissolves to form a clear solution. Record the volume of solvent required.

-

Partially Soluble: If some of the solid dissolves but a portion remains undissolved, even after vigorous mixing.

-

Insoluble: If the solid does not appear to dissolve at all.[5]

-

-

Semi-Quantitative Analysis:

-

For solvents in which the compound is soluble, the approximate solubility can be calculated. For example, if 10 mg of the compound dissolved in 0.5 mL of a solvent, the solubility is approximately 20 mg/mL.

-

For more precise quantitative data, techniques such as the shake-flask method followed by concentration analysis (e.g., via HPLC or UV-Vis spectroscopy) would be necessary.[3]

-

Factors Influencing Solubility

Several external factors can influence the solubility of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3][8] This is because the dissolution process is often endothermic. Applying gentle heat can be a useful technique to increase the amount of dissolved solute.

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[8]

-

Purity of the Compound: Impurities can either increase or decrease the observed solubility of the compound.

Conclusion

References

- University of Toronto. (2023). Solubility of Organic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- BLDpharm. (n.d.). 1000576-79-3|tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

- BYJU'S. (n.d.). Factors Affecting Solubility.

Sources

- 1. youtube.com [youtube.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide on the Stability and Storage of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

Introduction

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is a key intermediate in the synthesis of various biologically active compounds, making its chemical integrity paramount for the success of research and development endeavors in the pharmaceutical and agrochemical industries. The presence of a Boc-protected amine and a brominated thiazole ring within its structure presents unique stability challenges that necessitate a thorough understanding for proper handling, storage, and application. This technical guide provides a comprehensive overview of the stability profile of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate, detailing its potential degradation pathways and offering evidence-based recommendations for its storage and handling to ensure its quality and reliability in scientific applications.

Chemical Structure and Functional Group Analysis

The stability of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate is intrinsically linked to its constituent functional groups: the N-tert-butoxycarbonyl (N-Boc) protecting group and the 4-bromothiazole core.

-

N-Boc Protecting Group: The Boc group is a widely used amine protecting group, valued for its general stability under basic and nucleophilic conditions. However, it is notoriously labile to acidic conditions and can also be cleaved thermally.[1][2][3] The tert-butyl carbamate moiety is susceptible to hydrolysis, particularly in the presence of acid, which proceeds through the formation of a stable tert-butyl cation.

-

4-Bromothiazole Core: The thiazole ring is an aromatic heterocycle, and the presence of a bromine atom at the 4-position influences its reactivity. The C-Br bond can be susceptible to nucleophilic substitution reactions. Furthermore, brominated aromatic compounds can be sensitive to photodegradation.[4][5][6][7]

Recommended Storage Conditions

Based on information from multiple chemical suppliers, the recommended storage conditions for tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate are consistent and aim to mitigate the potential degradation pathways outlined above.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential thermal degradation of the Boc group and slows down other potential decomposition reactions. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | An inert atmosphere is recommended to prevent potential oxidative degradation and reactions with atmospheric moisture, which could lead to hydrolysis of the carbamate. |

| Light | Protect from Light | While specific photostability data for this compound is not readily available, brominated heterocyclic compounds can be susceptible to photodegradation. Storage in an opaque or amber container is a prudent precautionary measure. |

| Form | Solid | The compound is supplied as a solid, and maintaining it in this state is crucial for its stability. |

Potential Degradation Pathways

Understanding the potential degradation pathways is critical for troubleshooting and for the development of stability-indicating analytical methods.

Caption: Potential degradation pathways for tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate.

Acid-Catalyzed Hydrolysis of the N-Boc Group

The most significant and well-documented instability of the N-Boc group is its cleavage under acidic conditions.[1][2][3] The presence of trace amounts of acids in solvents or on glassware can initiate this degradation.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, followed by the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, 4-bromo-N-methylthiazol-2-amine, isobutylene, and carbon dioxide.

Thermal Degradation

Elevated temperatures can lead to the thermolytic cleavage of the Boc group, even in the absence of a strong acid.[8][9][10][11] While generally more stable to heat than to acid, prolonged exposure to high temperatures should be avoided.

Mechanism: The thermal decomposition of N-Boc protected amines is believed to proceed through a concerted mechanism involving a six-membered transition state, leading to the formation of the free amine, isobutylene, and carbon dioxide.

Photodegradation

Brominated aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[4][5][6][7] This can involve the cleavage of the carbon-bromine bond.

Mechanism: The absorption of light energy can lead to the homolytic cleavage of the C-Br bond, generating a thiazolyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions, leading to a mixture of degradation products, including the debrominated compound, tert-butyl methyl(thiazol-2-yl)carbamate.

Nucleophilic Substitution at the 4-Position

The bromine atom on the thiazole ring can be displaced by strong nucleophiles. This is a potential incompatibility to consider when planning reactions involving this intermediate. The reactivity of halogens on the thiazole ring can be influenced by the position of the halogen and the nature of the nucleophile.[2][12]

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a new bond and the displacement of the bromide ion.

Experimental Protocols for Stability Assessment

To ensure the integrity of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate, a comprehensive stability testing program should be implemented. The following protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[13][14][15][16][17][18][19][20][21][22]

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Store the solution and the solid compound at an elevated temperature (e.g., 80°C).

-

Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[13][14][15][16][17] A control sample should be protected from light.

-

-

Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

To establish a re-test period or shelf life, long-term and accelerated stability studies should be conducted on at least three primary batches of the material.

Methodology:

-

Packaging: Package the compound in the proposed container closure system, which should be impermeable and light-resistant.

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C for a minimum of 12 months.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay, and degradation products using a validated stability-indicating method.

Handling and Incompatibilities

To maintain the integrity of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate, the following handling guidelines should be observed:

-

Avoid Acidic Conditions: Use neutral or basic conditions in all manipulations. Ensure that all solvents and glassware are free from acidic residues.

-

Control Temperature: Avoid unnecessary exposure to high temperatures. When heating is required for a reaction, use the lowest effective temperature for the shortest possible duration.

-

Protect from Light: Handle the compound in a well-lit area but avoid direct sunlight or strong artificial light. Store in an amber or opaque container.

-

Inert Atmosphere: For long-term storage or for sensitive reactions, handle the compound under an inert atmosphere to prevent contact with air and moisture.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong nucleophiles, as they can react with the compound and lead to degradation.

Conclusion

The stability of tert-butyl (4-bromothiazol-2-yl)(methyl)carbamate is governed by the lability of the N-Boc protecting group and the reactivity of the 4-bromothiazole core. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere and protection from light is crucial for preserving its chemical integrity. A thorough understanding of its potential degradation pathways—acid-catalyzed hydrolysis, thermal decomposition, photodegradation, and nucleophilic substitution—is essential for its effective use in synthesis and for the development of robust analytical methods. By implementing the stability testing protocols and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important chemical intermediate, thereby contributing to the successful outcome of their scientific endeavors.

References

-

ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

U.S. Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

Atlas Material Testing Technology. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880. [Link]

-

ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]

-

ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]

-

YouTube. Q1A (R2) A deep dive in Stability Studies. [Link]

-

The Journal of Organic Chemistry. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Thermal Methods. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

-

ResearchGate. Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow | Request PDF. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. RSC Publishing. [Link]

-

Canadian Journal of Chemistry. A facile nucleophilic displacement of bromine in 2-amino-4-methyl-5-bromothiazole by a thiophenoxide anion. [Link]

-

ResearchGate. (PDF) Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. [Link]

-

ResearchGate. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]

-

PubMed. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. [Link]

-

PubMed Central. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. [Link]

-

Dr. Zachary H. Houston. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. [Link]

-

Pharmaffiliates. CAS No : 944804-88-0 | Product Name : Tert-Butyl 4-bromothiazol-2-ylcarbamate (BSC). [Link]

-

Oxford Academic. Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. [Link]

-

ResearchGate. t -Butyl carbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

National Center for Biotechnology Information. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. PubMed Central. [Link]

-

Knight Chemicals Online. tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. [Link]

-

Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. [Link]

-

National Center for Biotechnology Information. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. fda.gov [fda.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 17. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. database.ich.org [database.ich.org]

- 19. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 21. fda.gov [fda.gov]

- 22. m.youtube.com [m.youtube.com]